molecular formula C13H22 B14582892 4-Methyl-1,2-di(propan-2-ylidene)cyclohexane CAS No. 61370-28-3

4-Methyl-1,2-di(propan-2-ylidene)cyclohexane

Cat. No.: B14582892
CAS No.: 61370-28-3
M. Wt: 178.31 g/mol
InChI Key: HWYUHISJAWIKCG-UHFFFAOYSA-N
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Description

4-Methyl-1,2-di(propan-2-ylidene)cyclohexane is an organic compound with a unique structure characterized by a cyclohexane ring substituted with methyl and propan-2-ylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,2-di(propan-2-ylidene)cyclohexane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylcyclohexanone with isopropylidene derivatives in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,2-di(propan-2-ylidene)cyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound into its corresponding alcohols.

    Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring, resulting in halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., chlorine, bromine), halogenating agents (e.g., N-bromosuccinimide)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated cyclohexane derivatives

Scientific Research Applications

4-Methyl-1,2-di(propan-2-ylidene)cyclohexane has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and stereochemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Methyl-1,2-di(propan-2-ylidene)cyclohexane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-Methyl-1,2-di(propan-2-ylidene)cyclohexane can be compared with other similar compounds, such as:

    Cyclohexane: A simple cyclic hydrocarbon with no substituents. It serves as a basic structure for many derivatives.

    Methylcyclohexane: A cyclohexane ring with a single methyl group. It is less complex than this compound.

    Propan-2-ylidene derivatives: Compounds with similar isopropylidene groups but different ring structures or additional substituents.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

61370-28-3

Molecular Formula

C13H22

Molecular Weight

178.31 g/mol

IUPAC Name

4-methyl-1,2-di(propan-2-ylidene)cyclohexane

InChI

InChI=1S/C13H22/c1-9(2)12-7-6-11(5)8-13(12)10(3)4/h11H,6-8H2,1-5H3

InChI Key

HWYUHISJAWIKCG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=C(C)C)C(=C(C)C)C1

Origin of Product

United States

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